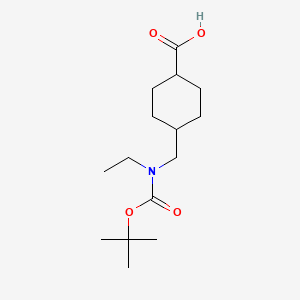

(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid

CAS No.: 2137643-39-9

Cat. No.: VC4969625

Molecular Formula: C15H27NO4

Molecular Weight: 285.384

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137643-39-9 |

|---|---|

| Molecular Formula | C15H27NO4 |

| Molecular Weight | 285.384 |

| IUPAC Name | 4-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H27NO4/c1-5-16(14(19)20-15(2,3)4)10-11-6-8-12(9-7-11)13(17)18/h11-12H,5-10H2,1-4H3,(H,17,18) |

| Standard InChI Key | KBTQPEGXSHURMJ-UHFFFAOYSA-N |

| SMILES | CCN(CC1CCC(CC1)C(=O)O)C(=O)OC(C)(C)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a cyclohexane ring in the (1r,4r) configuration, ensuring stereochemical specificity. Key functional groups include:

-

tert-Butoxycarbonyl (Boc) group: A widely used protecting group for amines.

-

Ethylamino-methyl moiety: Introduces nucleophilic character and potential hydrogen-bonding capabilities.

-

Carboxylic acid: Enhances solubility and enables further functionalization.

The molecular formula is C₁₅H₂₇NO₄, with a molecular weight of 285.38 g/mol .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Number | 210711-44-7 |

| IUPAC Name | (1r,4r)-4-({(tert-butoxy)carbonylamino}methyl)cyclohexane-1-carboxylic acid |

| Synonyms | AKOS034086770, EN300-736673, Z2935743369 |

| Molecular Formula | C₁₅H₂₇NO₄ |

Synthetic Methodologies

Industrial Scalability

Industrial production emphasizes cost efficiency and purity:

-

Continuous Flow Reactors: Enhance reaction control and yield.

-

Chromatographic Purification: Ensures >95% purity, critical for pharmaceutical applications .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group.

-

Stability: The Boc group confers stability under acidic conditions but is labile in strong bases.

Table 2: Calculated Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 285.38 g/mol |

| XLogP3 | ~2.8 (estimated) |

| Hydrogen Bond Donors | 2 (NH and COOH) |

| Hydrogen Bond Acceptors | 5 |

Applications in Medicinal Chemistry

Chiral Building Block

The compound’s rigid cyclohexane structure and stereochemical purity make it ideal for asymmetric synthesis:

-

Peptide Mimetics: Serves as a β-amino acid surrogate in peptide chains, enhancing metabolic stability .

-

Enzyme Inhibitors: Potential scaffold for arginase inhibitors, modulating nitric oxide pathways in cancer therapy .

Drug Intermediate

-

Antiviral Agents: Used in the synthesis of protease inhibitors targeting viral replication machinery.

-

Anticancer Derivatives: Functionalization at the carboxylic acid site yields analogs with cytotoxic activity .

Industrial Production and Quality Control

Manufacturing Protocols

-

Raw Materials: Cyclohexane-1,4-dicarboxylic acid, ethylamine, and Boc anhydride.

-

Yield Optimization: Reaction temperatures maintained at 0–25°C to minimize side reactions.

Table 3: Industrial Synthesis Parameters

| Parameter | Condition |

|---|---|

| Reaction Temperature | 0–25°C |

| Catalyst | Pd/C (for hydrogenation) |

| Purification Method | Reverse-phase HPLC |

Comparative Analysis with Analogues

Structural Analogues

-

(1r,4r)-4-(((Boc)(methyl)amino)methyl)cyclohexanecarboxylic acid: Lacks ethyl group, reducing steric hindrance .

-

(1r,4r)-4-(Aminomethyl)cyclohexanecarboxylic acid: Unprotected amine offers higher reactivity but lower stability .

Table 4: Comparative Properties

| Compound | Molecular Weight | LogP | Applications |

|---|---|---|---|

| Target Compound | 285.38 | ~2.8 | Peptide synthesis, inhibitors |

| Methyl Analogue | 271.35 | ~2.5 | Intermediate for small molecules |

| Unprotected Amine | 187.23 | ~1.2 | Crosslinking agents |

Future Research Directions

Targeted Drug Delivery

-

Prodrug Design: Esterification of the carboxylic acid to enhance bioavailability.

-

Bioconjugation: Attachment to antibodies for targeted cancer therapy.

Green Chemistry Initiatives

-

Solvent-Free Synthesis: Exploring mechanochemical methods to reduce waste.

-

Catalytic Recycling: Developing recoverable catalysts for Boc deprotection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume